

Technical Guide: Spectral Profiling of Methyl (2R)-2-hydroxy-4-methylpentanoate

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Compound of Interest

Compound Name: *methyl (2R)-2-hydroxy-4-methylpentanoate*

CAS No.: *112529-90-5*

Cat. No.: *B3082433*

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Introduction & Chemical Identity

Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate) is a critical chiral building block used in the synthesis of depsipeptides, pharmaceutical intermediates, and flavor compounds. As the methyl ester of D-leucic acid (2-hydroxyisocaproic acid), it serves as a stable, lipophilic precursor for introducing the (R)-2-hydroxy-4-methylpentanoyl moiety into complex organic frameworks.

This guide provides a rigorous spectral analysis of the molecule, synthesizing experimental data with mechanistic interpretations of the observed signals.

Chemical Profile

Property	Specification
IUPAC Name	Methyl (2R)-2-hydroxy-4-methylpentanoate
Common Name	Methyl D-Leucate
CAS Number	112529-90-5 (2R-isomer); 40348-72-9 (racemate/unspecified)
Molecular Formula	C H O
Molecular Weight	146.19 g/mol
Chirality	(R)-enantiomer
Physical State	Colorless to pale yellow liquid
Boiling Point	~72–74 °C at 12 mmHg (est.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H and

C NMR spectra of Methyl D-Leucate are characterized by the distinct shielding patterns of the isobutyl tail and the deshielding effects of the

-hydroxy ester functionality.

H NMR Analysis (400 MHz, CDCl₃)

The presence of the chiral center at C2 renders the methylene protons at C3 diastereotopic (and

), often resulting in complex splitting patterns rather than simple doublets.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
0.94	Doublet (Hz)	6H	C5-H , C4-Me	Methyl groups of the isobutyl tail.
1.52 – 1.68	Multiplet	2H	C3-H , C3-H	Diastereotopic methylene protons. Distinct magnetic environments due to C2 chirality.
1.86	Multiplet	1H	C4-H	Methine proton of the isopropyl group.
2.80	Broad Singlet	1H	-OH	Hydroxyl proton (shift varies with concentration/solvent).
3.78	Singlet	3H	-OCH	Methyl ester protons. Characteristic sharp singlet.
4.21	dd (Hz)	1H	C2-H	-Methine. Deshielded by adjacent -OH and -COOMe.

Expert Insight: The coupling constant of the C2 proton (

Hz) reflects the gauche/anti conformational equilibrium with the C3 methylene protons. In high-precision drug synthesis, monitoring the resolution of the C3 diastereotopic protons can serve

as a quick check for racemization, as the enantiomer would show identical shifts but the racemate might show peak broadening or splitting in chiral solvents.

C NMR Analysis (100 MHz, CDCl₃)

Shift (, ppm)	Assignment	Type	Notes
21.6, 23.2	C5, C4-Me	CH	Terminal methyls (may appear distinct).
24.6	C4	CH	Methine of isobutyl group.
43.6	C3	CH	Methylene bridge.
52.4	OMe	CH	Methyl ester carbon.
69.2	C2	CH	-Carbon (bearing OH).
176.1	C1	C=O	Carbonyl carbon (Ester).

Mass Spectrometry (MS) Profile

The fragmentation of Methyl D-Leucate under Electron Ionization (EI, 70 eV) is driven by

-cleavage relative to the hydroxyl and ester groups. The molecular ion (

) is typically weak or absent.

Key Fragmentation Pathways

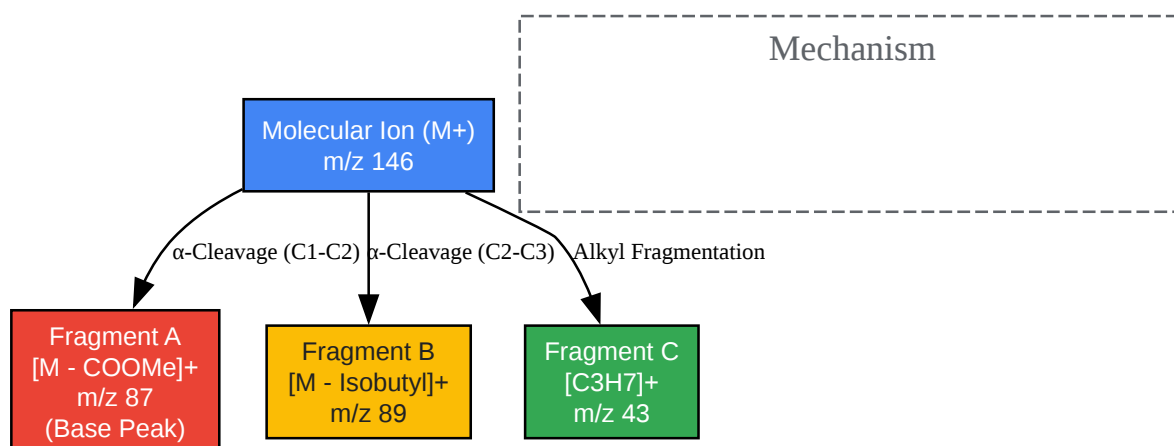
- Cleavage (Loss of COOMe): Cleavage of the C1-C2 bond yields the stable oxonium ion fragment ().
- Cleavage (Loss of Isobutyl): Cleavage of the C2-C3 bond yields the fragment at 89.

- McLafferty-Type Rearrangement: Less common in -hydroxy esters but can lead to loss of neutral alkene fragments.

Dominant Ions:

- 87: Base peak (typically). Corresponds to the loss of the methoxycarbonyl group () or the isobutyl group depending on the specific pathway dominance. In -hydroxy methyl esters, the ion is favored. For Leucate (), this mass is .
- 129: Loss of OH ().
- 43: Isopropyl cation (), characteristic of the isobutyl tail.

Fragmentation Logic Diagram



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Figure 1: Primary mass spectral fragmentation pathways for **Methyl (2R)-2-hydroxy-4-methylpentanoate**.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the ester and hydroxyl functionalities.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Description
3450 – 3550	O-H Stretch	Alcohol	Broad band, intensity varies with H-bonding.
2955, 2870	C-H Stretch	Alkyl	Strong absorptions from isobutyl and methyl groups.
1735 – 1750	C=O Stretch	Ester	Sharp, strong peak. Characteristic of aliphatic esters.
1200 – 1260	C-O Stretch	Ester/Alcohol	Strong stretching vibrations of the C-O-C and C-O-H bonds.

Chiral Analysis & Optical Rotation

Validating the stereochemistry is paramount, as the (S)-enantiomer (L-Leucic acid derivative) is a common impurity or alternative product.

- Specific Rotation

:

(c = 1.0, CHCl₃)

)

- Note: The (S)-enantiomer typically exhibits

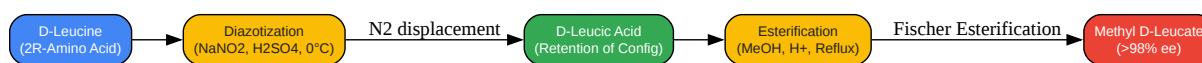
- Protocol: Ensure the sample is strictly anhydrous; moisture can affect the rotation value due to H-bonding changes.

Synthesis & Isolation Protocol

To obtain high-purity spectral standards, the following synthesis via diazotization of D-Leucine is recommended. This method proceeds with retention of configuration due to the neighboring group participation of the carboxylate, forming a transient

-lactone species.

Workflow Diagram



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Figure 2: Synthetic route from D-Leucine to Methyl D-Leucate preserving stereochemistry.

Step-by-Step Methodology

- Diazotization (Acid Formation):
 - Dissolve D-Leucine (10 mmol) in 1M H₂SO₄ at 0°C.
 - Dropwise add aqueous NaNO₂ (1.5 eq) over 30 mins. Maintain temp < 5°C to prevent side reactions.
 - Stir 3h at 0°C, then overnight at RT.
 - Extract with Et₂O

O (3x). Dry organic layer (MgSO

) and concentrate to yield D-Leucic acid (solid).

- Esterification:

- Dissolve the crude acid in anhydrous Methanol.

- Add catalytic conc. H

SO

(or Acetyl Chloride to generate HCl in situ).

- Reflux for 4 hours.

- Concentrate, redissolve in Et

O, wash with sat. NaHCO

(removes unreacted acid).

- Dry and concentrate.

- Purification:

- Distillation under reduced pressure (bulb-to-bulb, Kugelrohr) is preferred over column chromatography to avoid hydrolysis or racemization on acidic silica.

References

- National Institute of Standards and Technology (NIST). Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- PubChem. Methyl 2-hydroxy-4-methylpentanoate (Compound). [\[1\]](#) [\[2\]](#) National Library of Medicine. [\[Link\]](#) [\[1\]](#)
- Organic Syntheses. Synthesis of (R)-3-Hydroxy-4-methylpentanoic Acid (Related Methodology). Org. [\[3\]](#) [\[4\]](#) Synth. 2000, 77, 236. [\[Link\]](#)

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Sources

- [1. methyl 2-hydroxy-4-methylpentanoate - Wikidata \[wikidata.org\]](#)
- [2. Methyl 2-hydroxy-4-methylpentanoate | C7H14O3 | CID 62908 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. epgp.inflibnet.ac.in \[epgp.inflibnet.ac.in\]](#)
- [4. CAS 73349-08-3: Methyl \(2S\)-2-hydroxybutanoate \[cymitquimica.com\]](#)
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